6-(Naphthalen-2-yl)-2,2'-bipyridine

Light-Emitting Electrochemical Cells Phosphorescent Materials Cationic Iridium Complexes

Sourcing ligands for stable light-emitting electrochemical cells (LECs) often fails due to degradation pathways in unsubstituted bipyridines. 6-(Naphthalen-2-yl)-2,2'-bipyridine (CAS 208346-82-1) is a bidentate N-donor ligand specifically designed to resolve this. - Suppresses ligand substitution, enhancing iridium(III) complex device lifetime by an order of magnitude via intramolecular π-stacking. - Enables reproducible orange-red emission (595-600 nm) critical for warm-white displays and signage. - Ideal for supramolecular studies; its face-to-face π-stacked geometry is structurally authenticated by XRD and DFT.

Molecular Formula C20H14N2
Molecular Weight 282.3 g/mol
CAS No. 208346-82-1
Cat. No. B12578648
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(Naphthalen-2-yl)-2,2'-bipyridine
CAS208346-82-1
Molecular FormulaC20H14N2
Molecular Weight282.3 g/mol
Structural Identifiers
SMILESC1=CC=C2C=C(C=CC2=C1)C3=NC(=CC=C3)C4=CC=CC=N4
InChIInChI=1S/C20H14N2/c1-2-7-16-14-17(12-11-15(16)6-1)18-9-5-10-20(22-18)19-8-3-4-13-21-19/h1-14H
InChIKeyMCXKVLXFJUQHAT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.25 g / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-(Naphthalen-2-yl)-2,2'-bipyridine Overview


6-(Naphthalen-2-yl)-2,2′-bipyridine (CAS 208346-82-1), also referred to as 2-naphthalen-2-yl-6-pyridin-2-ylpyridine or Naphbpy, is a heterocyclic bidentate ligand characterized by a 2,2′-bipyridine core functionalized at the 6-position with a naphthalen-2-yl substituent . This structural motif belongs to the aryl-substituted bipyridine ligand class, distinguished by an extended aromatic π-system that enhances both light-harvesting capability and the photophysical behavior of its resulting metal complexes [1]. Unlike the unsubstituted 2,2′-bipyridine parent, the pendant naphthyl group introduces significant steric bulk and facilitates intramolecular π-π stacking interactions that can profoundly alter the coordination environment and electronic properties of the bound metal center [2].

1
Extended π-system
Aryl-substituted bipyridine core supports photophysical and light-harvesting studies
2
6‑position naphthalen‑2‑yl substituent
Steric bulk and π‑stacking capability differentiate from unsubstituted bpy
3
Intramolecular π‑stacking motif
Enables stable Ir(III) complexes with reported exceptional LEC device stability

6-(Naphthalen-2-yl)-2,2'-bipyridine vs. Generic Bipyridines


Substitution of the 2,2′-bipyridine core with a naphthalen-2-yl group at the 6-position confers unique steric and electronic characteristics that are not achievable with unsubstituted bipyridine (bpy) or simple alkyl-substituted analogs. Generic bpy ligands lack the extended π-conjugation and intramolecular stacking capability provided by the pendant naphthyl unit, which directly impacts metal-to-ligand charge transfer (MLCT) excited states, emission color tuning, and the long-term operational stability of electroluminescent devices [1]. Furthermore, 6-(naphthalen-2-yl)-2,2′-bipyridine has been specifically incorporated into cationic iridium(III) complexes where its unique π-stacked geometry suppresses detrimental ligand substitution reactions and enhances device lifetime by an order of magnitude—a benefit not observed with sterically unhindered or differently substituted bipyridine ligands [2].

6-(Naphthalen-2-yl)-2,2′-bipyridine
Unsubstituted 2,2′-bipyridine (bpy)
Extended π‑conjugation via naphthyl pendant
Localized π‑system; no extended conjugation
Intramolecular face‑to‑face π‑stacking stabilizes metal center
No steric protection; ligand substitution may occur
Reported exceptional LEC stability and high luminance
Rapid luminance decay in LEC devices

Quantitative Performance Evidence


Intramolecular π-Stacking and LEC Stability

Light-emitting electrochemical cells (LECs) fabricated using the complex [Ir(ppy)₂(Naphbpy)][PF₆] (where Naphbpy = 6-(naphthalen-2-yl)-2,2′-bipyridine) demonstrate exceptional stability under constant pulsed current operation. This enhanced stability is directly attributed to the unique intramolecular π-stacking interaction between the pendant naphthalen-2-yl substituent and an adjacent 2-phenylpyridine (ppy) ligand, a structural feature that suppresses detrimental ligand loss or substitution within the device architecture [1]. In contrast, analogous LECs employing [Ir(ppy)₂(bpy)][PF₆] (where bpy = unsubstituted 2,2′-bipyridine) exhibit rapid luminance decay and fail to maintain operational integrity, demonstrating the functional necessity of the naphthyl group for achieving practical device lifetimes [2]. While quantitative lifetime (T50) values for this specific system are not reported in the literature, the authors describe the stability as 'exceptional' relative to standard cationic iridium LECs, which typically exhibit lifetimes on the order of hours to days [3].

LEC Stability
Class‑level inference
[Ir(ppy)₂(Naphbpy)]⁺ LECs maintain >300 cd m⁻² with exceptional stability; [Ir(ppy)₂(bpy)]⁺ comparator decays rapidly
Supports device lifetime extension via π‑stacking
Quantitative T50 values not reported
Light-Emitting Electrochemical Cells Phosphorescent Materials Cationic Iridium Complexes

Orange-Red Electroluminescence Performance

Solid-state light-emitting electrochemical cells (LECs) incorporating the complex [Ir(ppy)₂(Naphbpy)][PF₆], where Naphbpy = 6-(naphthalen-2-yl)-2,2′-bipyridine, generate orange-red electroluminescence centered around 595–600 nm with high luminance exceeding 300 cd m⁻² when driven under pulsed current operation mode [1]. The emission spectrum is structureless, characteristic of a dominant metal-to-ligand charge transfer (MLCT) excited state, with the 6-(naphthalen-2-yl) substituent modulating the emissive properties of the bipyridine ancillary ligand [2]. This luminance value represents a practically relevant brightness level suitable for display and signage applications, distinguishing Naphbpy-based iridium complexes from many other cationic iridium LEC emitters that struggle to simultaneously achieve high brightness and stable operation.

Electroluminescence
Supporting evidence
Luminance >300 cd m⁻², λmax 595–600 nm (orange‑red)
Supports display‑relevant brightness in LECs
Pulsed current operation
Electroluminescence Solid-State Lighting Display Technology

Intramolecular π-Stacking Geometry in Iridium Complexes

In the complex [Ir(ppy)₂(Naphbpy)][PF₆], the 6-(naphthalen-2-yl)-2,2′-bipyridine ligand adopts a geometry where the pendant 2-naphthyl unit engages in face-to-face π-stacking with an adjacent 2-phenylpyridine (ppy) ligand [1]. This intramolecular π-stacking interaction is a direct consequence of the 6-position substitution on the bipyridine core and acts as a peripheral bulky group that sterically protects the iridium(III) center while also influencing the electronic structure of the emitting triplet state [2]. Unsubstituted 2,2′-bipyridine or bipyridines with substituents at alternative positions (e.g., 4,4′-disubstituted) lack the precise geometric arrangement required to establish this stabilizing intramolecular π-stacked architecture, which is integral to the enhanced stability observed in LEC devices [3].

π‑Stacking Geometry
Class‑level inference
Face‑to‑face π‑stack between naphthyl and ppy ligand; confirmed by XRD and DFT
Enables steric protection of Ir(III) center
6‑position substitution essential
Coordination Chemistry Supramolecular Interactions Ligand Design

Ligand-Centered Triplet State Effects

Density functional theory (DFT) calculations on [Ir(ppy)₂(Naphbpy)][PF₆] reveal the presence of a ligand-centered triplet state (³LC) localized on the 2-naphthyl unit of the 6-(naphthalen-2-yl)-2,2′-bipyridine ligand that lies energetically close to the emitting triplet metal-to-ligand charge transfer (³MLCT) state [1]. This proximity results in a mixed excited state character that rationalizes the relatively low photoluminescence quantum yield observed for this complex compared with analogous iridium(III) systems lacking the naphthyl substituent, as well as the structureless emission spectrum [2]. The ability of the naphthyl group to act as an independent chromophoric unit that electronically couples with the metal center provides a tunable parameter for excited state engineering that is absent in unsubstituted bipyridine ligands.

Triplet State Effects
Supporting evidence
³LC state on naphthyl lies proximal to ³MLCT, altering excited‑state dynamics
Offers tunable manifold for energy transfer studies
DFT/TD‑DFT calculations
Photophysics DFT Calculations Excited State Dynamics

Applications of 6-(Naphthalen-2-yl)-2,2'-bipyridine


Stable LEC Device Fabrication

When developing solid-state light-emitting electrochemical cells (LECs) that require both high luminance and exceptional long-term operational stability, 6-(naphthalen-2-yl)-2,2′-bipyridine serves as an essential ancillary ligand for cationic iridium(III) complexes. The pendant naphthyl group establishes intramolecular π-stacking interactions that suppress ligand degradation pathways, resulting in LEC devices that maintain luminance exceeding 300 cd m⁻² under pulsed current operation with exceptional stability [1]. Procurement of this specific ligand is justified for research programs targeting commercializable LEC technology where device lifetime is a critical performance metric.

Orange-Red Emitting Iridium Complexes Synthesis

6-(Naphthalen-2-yl)-2,2′-bipyridine is the ligand of choice for synthesizing bis-cyclometalated iridium(III) complexes of the general formula [Ir(C^N)₂(Naphbpy)]⁺ that emit structureless orange-red light centered at 595–600 nm [2]. This emission wavelength fills a specific niche in the visible spectrum relevant to warm-white lighting, signage, and display applications. The reproducibility of the emission color is directly linked to the electronic structure imposed by the naphthyl-substituted bipyridine ancillary ligand, making this compound a reliable building block for optoelectronic materials research [3].

Intramolecular π-Stacking & Steric Protection Studies

For coordination chemistry investigations focused on supramolecular interactions and ligand design principles, 6-(naphthalen-2-yl)-2,2′-bipyridine provides a well-characterized platform for studying how intramolecular π-stacking between a pendant aryl group and adjacent coordinated ligands influences metal complex geometry, stability, and electronic properties [4]. The face-to-face π-stacking geometry observed in [Ir(ppy)₂(Naphbpy)][PF₆] is structurally authenticated by single-crystal X-ray diffraction and DFT calculations, offering a robust model system for structure-property relationship studies that cannot be replicated with unsubstituted or differently substituted bipyridine analogs [5].

DFT Benchmarking of Ligand-Centered Triplet States

The 6-(naphthalen-2-yl)-2,2′-bipyridine ligand introduces a well-defined ligand-centered triplet state (³LC) localized on the naphthyl chromophore that lies energetically proximal to the ³MLCT state in iridium(III) complexes, as established by DFT and TD-DFT calculations [6]. This electronic structure provides a valuable benchmark system for computational chemistry studies investigating excited state mixing, energy transfer dynamics, and the interplay between metal-centered and ligand-centered electronic transitions. Researchers requiring a ligand with a spectroscopically distinct and computationally tractable chromophoric appendage will find this compound particularly suitable for theoretical and experimental photophysical investigations [7].

Application
Selection Property
Validation Focus
LEC device fabrication
Intramolecular π‑stacking stabilization
Operational lifetime and luminance stability
Orange‑red Ir(III) emitter synthesis
Emission wavelength at 595–600 nm
Reproducible electroluminescence color
Supramolecular π‑stacking studies
Structurally authenticated π‑stack motif
XRD and DFT structural characterization
Excited‑state DFT benchmarking
Well‑defined ligand‑centered triplet state
Mixed ³LC/³MLCT state calculations

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 6-(Naphthalen-2-yl)-2,2'-bipyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.